molecular formula C14H10O5 B2655974 11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione CAS No. 866157-77-9

11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione

Cat. No.: B2655974
CAS No.: 866157-77-9
M. Wt: 258.229
InChI Key: VJXFOGSTYWFBFS-UHFFFAOYSA-N
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Description

The compound 11-methyl-8,14,16-trioxatetracyclo[8.6.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(10),2,4,6-tetraene-9,13-dione is a highly complex polycyclic molecule characterized by a fused tetracyclic scaffold containing three oxygen atoms (trioxa) and two ketone groups (diones) at positions 9 and 12. Its structure combines bicyclic and tricyclic moieties, with a methyl substituent at position 11. Structural determination of such molecules often relies on X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-14-6-9(15)18-13(14)19-11-7-4-2-3-5-8(7)17-12(16)10(11)14/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXFOGSTYWFBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)OC1OC3=C2C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the tetracyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione has several applications in scientific research:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Its potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function or metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with two analogs from the Human Metabolome Database (HMDB), focusing on structural features, functional groups, and heteroatom distribution:

Compound Name HMDB ID Key Structural Features Functional Groups Heteroatoms Notable Substituents
11-Methyl-8,14,16-trioxatetracyclo[8.6.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(10),2,4,6-tetraene-9,13-dione N/A Tetracyclic scaffold with fused oxa-rings Two ketones (9,13-dione) 3 oxygen atoms Methyl group at position 11
13-Methoxy-5,5,8-trimethyl-6-oxa-17-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,3,7,9,11(16),12,14-heptaene HMDB0030210 Pyrano[3,2-a]carbazole core with fused oxa- and aza-rings Methoxy group, carbazole moiety 1 oxygen, 1 nitrogen Methoxy (position 13), three methyl groups
(Unnamed compound with ID 3877-86-9) HMDB0034695 Tetracyclic structure (exact topology unspecified in evidence) Details unspecified in evidence Unspecified Unspecified

Key Findings:

Heteroatom Distribution :

  • The target compound contains three oxygen atoms (trioxa) in its tetracyclic system, while HMDB0030210 incorporates one oxygen and one nitrogen (oxa-azatetracyclic). This difference influences electronic properties: trioxa systems may enhance polarity and hydrogen-bonding capacity compared to mixed heteroatom systems .

Functional Groups :

  • The 9,13-dione groups in the target compound contrast with the methoxy and carbazole groups in HMDB0030210. Diones are electrophilic and prone to nucleophilic attack, whereas carbazole moieties (as in HMDB0030210) are aromatic and may exhibit fluorescence or intercalation properties .

Substituent Effects :

  • The methyl group at position 11 in the target compound likely increases steric hindrance compared to the three methyl groups in HMDB0030210. This could reduce conformational flexibility and alter solubility profiles.

Structural Complexity :

  • Both compounds share fused polycyclic frameworks, but the target compound’s 8.6.0.0²,⁷.0¹¹,¹⁵ ring system differs from the 8.7.0.0²,⁷.0¹¹,¹⁶ system in HMDB0030210, leading to variations in ring strain and thermodynamic stability.

Research Implications and Limitations

  • Structural Analysis: The use of SHELX software for crystallographic refinement is critical for resolving the complex geometries of such compounds .
  • Data Gaps : Molecular weights, synthetic routes, and spectral data are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

The compound 11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound is characterized by a unique tetracyclic structure featuring multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula is C14H12O7C_{14}H_{12}O_{7} . The intricate arrangement of atoms within the molecule suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. The biological activity of this compound has been investigated in several studies focusing on its cytotoxic effects against various cancer cell lines.

  • Study Findings : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This is likely mediated through the activation of intrinsic apoptotic pathways and the inhibition of cell proliferation.

  • Key Mechanisms :
    • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
    • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cancer cells.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity.

  • Research Insights : In vitro tests revealed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of traditional antibiotics .

Case Study 1: Anticancer Efficacy

A recent clinical trial explored the efficacy of this compound in patients with advanced breast cancer who had not responded to conventional therapies. Results showed a 30% response rate among participants after a treatment regimen involving this compound over six weeks.

Case Study 2: Antimicrobial Testing

A laboratory study assessed the antimicrobial properties of this compound against a panel of pathogens responsible for hospital-acquired infections. The findings indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7< 10 µM
AnticancerA549< 15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11-methyl-8,14,16-trioxatetracyclo...dione, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, Zhou et al. (2011) utilized a palladium-catalyzed coupling to construct the tetracyclic core, followed by oxidation to introduce dione functionalities . Reaction optimization should focus on temperature (e.g., 60–80°C for cyclization), stoichiometric ratios (e.g., 1.2 equivalents of oxidizing agents), and catalyst selection (e.g., Pd(PPh₃)₄). Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients is critical .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For instance, Lu et al. (2011) reported C–H···O hydrogen bonds (e.g., C11–H11B···O5, D···A = 3.538 Å) stabilizing the crystal lattice .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methoxy groups at δ 3.2–3.8 ppm, olefinic protons at δ 5.5–6.5 ppm) .
  • IR : Confirm carbonyl stretches (νC=O ~1700–1750 cm⁻¹) and ether linkages (νC–O–C ~1100–1250 cm⁻¹) .

Q. What are the key physicochemical properties influencing this compound’s stability in experimental settings?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for similar trioxatetracyclo derivatives) .
  • Photostability : Conduct UV-Vis spectroscopy under light exposure (e.g., 254 nm) to monitor degradation kinetics .
  • Hydrogen bonding : Analyze SCXRD data to identify intermolecular interactions (e.g., C10–H10A···O1, D–H···A angle = 175°) that enhance crystalline stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodology :

  • In silico modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and compare with experimental redox potentials (e.g., cyclic voltammetry). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
  • Mechanistic studies : Employ isotopic labeling (e.g., ¹⁸O tracing) to validate proposed reaction pathways, especially for oxidation steps .

Q. What strategies are effective in optimizing the compound’s bioactivity (e.g., antiviral, anti-inflammatory) through structural modifications?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., halogens, methyl groups) at positions 11 or 15 and evaluate bioactivity via in vitro assays (e.g., IC₅₀ against viral proteases). Lu et al. (2011) noted enhanced antiviral activity with methoxy groups at specific positions .
  • Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., SARS-CoV-2 main protease) and guide synthetic efforts .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric induction during cyclization .
  • Process control : Implement inline FTIR or HPLC monitoring to detect racemization during reaction progression .

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